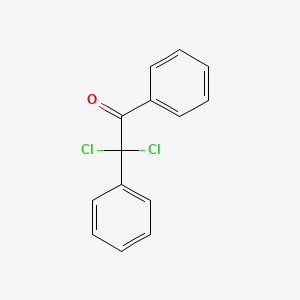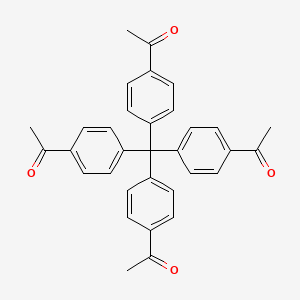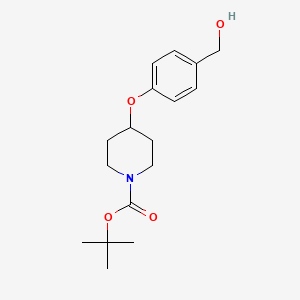![molecular formula C33H30N2O2 B3177972 (4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole CAS No. 319489-87-7](/img/structure/B3177972.png)
(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole
Vue d'ensemble
Description
The compound is a bis-oxazole, which means it contains two oxazole rings. Oxazoles are five-membered ring structures containing an oxygen atom and a nitrogen atom . The presence of phenyl groups and a phenylmethyl group suggests that this compound may have aromatic properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a central ethylidene group (a form of ethylene), with each carbon attached to a phenyl-substituted oxazole ring . The 4S,4’S configuration indicates that the compound is chiral and exists in one of its possible stereoisomers.Chemical Reactions Analysis
As a bis-oxazole, this compound might participate in reactions typical of oxazoles, which can act as both nucleophiles and electrophiles. The phenyl groups might also undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As a bis-oxazole with phenyl groups, this compound is likely to be relatively stable. It may have moderate polarity due to the presence of the oxazole rings .Applications De Recherche Scientifique
Versatile Synthesis Template : Certain oxazole derivatives serve as versatile templates for synthesizing a variety of 2-phenyl-3,4-substituted oxazoles. These derivatives undergo nucleophilic ring-opening followed by cyclization, demonstrating the structural flexibility and synthetic utility of oxazole-based compounds (Misra & Ila, 2010).
Polymer Chemistry
Chain-End Functionalization of Polymers : Oxazolyl compounds have been used for chain-end functionalization of polymers, leading to the synthesis of aromatic carboxyl chain-end functionalized polystyrene. This process involves the reaction of poly(styryl)lithium with oxazolyl compounds and demonstrates the role of oxazoles in modifying polymer properties (Summers & Quirk, 1996).
Oxazolyl Functionalized Polymers in ATRP : Oxazolyl compounds have been incorporated into polymers via atom transfer radical polymerization (ATRP), leading to well-defined α-oxazolyl functionalized polystyrenes. This method highlights the adaptability of oxazolyl compounds in crafting polymers with specific functional properties (Summers et al., 2013).
Catalysis and Chemical Reactions
Catalytic Applications : Nickel and iron complexes with oxazoline- or pyridine-phosphonite ligands, including structures related to "(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole," have shown promising results in catalyzing the oligomerization of ethylene. This demonstrates the potential of oxazole derivatives in catalysis and material synthesis (Speiser et al., 2004).
Electronic and Photophysical Properties
Electron Transporting Materials : Benzobisoxazole-based compounds, structurally akin to "this compound," have been developed as electron-transport materials for use in deep-red phosphorescent OLEDs, showcasing high thermal stabilities and ambipolar transport properties. This highlights the significance of oxazole derivatives in the development of advanced electronic materials (Yin et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4S)-2-[1,3-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O2/c1-5-13-25(14-6-1)21-33(22-26-15-7-2-8-16-26,31-34-29(23-36-31)27-17-9-3-10-18-27)32-35-30(24-37-32)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2/t29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHWEWXNPGCLJE-LOYHVIPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


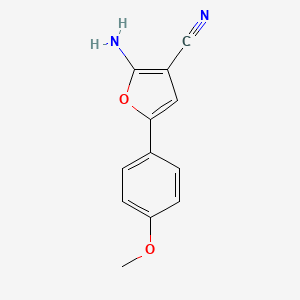
![Pyrido[1,2-a]quinolin-11-ium chloride](/img/structure/B3177901.png)


![(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177922.png)
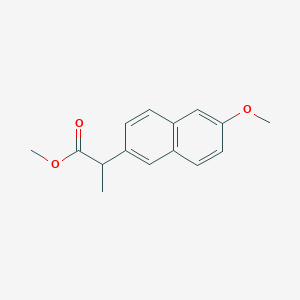
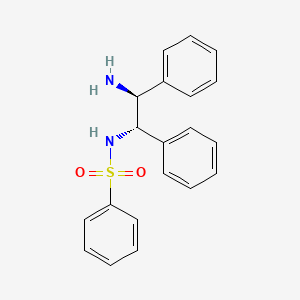
![4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B3177934.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-](/img/structure/B3177940.png)
